4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2,2-difluoro-butyric acid methyl ester
Description
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2,2-difluoro-butyric acid methyl ester is a fluorinated isoindole-1,3-dione derivative characterized by a methyl ester group and two fluorine atoms at the C2 position of the butyric acid chain. Its molecular formula is C₁₃H₁₁F₂NO₄, with a molecular weight of 283.23 g/mol (tech grade: 85%) . The compound is synthesized via nucleophilic substitution reactions, often involving phthalimide intermediates and fluorinated alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) . The presence of fluorine atoms and the ester group enhances its lipophilicity, making it a valuable intermediate in medicinal chemistry for modifying pharmacokinetic properties of drug candidates .
Properties
Molecular Formula |
C13H11F2NO4 |
|---|---|
Molecular Weight |
283.23 g/mol |
IUPAC Name |
methyl 4-(1,3-dioxoisoindol-2-yl)-2,2-difluorobutanoate |
InChI |
InChI=1S/C13H11F2NO4/c1-20-12(19)13(14,15)6-7-16-10(17)8-4-2-3-5-9(8)11(16)18/h2-5H,6-7H2,1H3 |
InChI Key |
BRHWXSGOQSRYIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2,2-difluoro-butyric acid methyl ester typically involves the reaction of phthalic anhydride with appropriate reagents to form the isoindoline moiety. The introduction of the difluoro-butyric acid methyl ester group can be achieved through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2,2-difluoro-butyric acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the specific reaction, but typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Scientific Research Applications
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2,2-difluoro-butyric acid methyl ester has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2,2-difluoro-butyric acid methyl ester involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Fluorination: The target compound’s 2,2-difluoro substitution distinguishes it from non-fluorinated analogues, likely improving metabolic stability and membrane permeability .
- Ester vs. Acid : The methyl ester group enhances solubility in organic solvents compared to free carboxylic acid derivatives (e.g., 4-(1,3-Dioxo-isoindol-2-yl)butyric acid) .
Physicochemical Properties
Notes:
Biological Activity
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2,2-difluoro-butyric acid methyl ester is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique isoindole structure which contributes to its biological activity. The molecular formula is C12H10F2N2O3, with a molecular weight of approximately 270.22 g/mol. The presence of difluorobutyric acid and the isoindole moiety suggests potential interactions with biological targets.
Research indicates that compounds with similar isoindole structures often exhibit various biological activities, including:
- Antioxidant Activity : Isoindole derivatives have shown the ability to scavenge free radicals, which can prevent oxidative stress in cells.
- Antimicrobial Properties : Some studies suggest that these compounds can inhibit the growth of certain pathogens.
- Enzyme Inhibition : The compound may interact with enzymes such as histone deacetylases (HDACs), which are important in cancer biology.
Biological Activity Data
A summary of relevant biological activities observed in studies on similar compounds is presented below:
Case Studies
- Antioxidant Studies : A study conducted on related isoindole derivatives demonstrated their efficacy in reducing oxidative stress markers in vitro. The compounds exhibited a dose-dependent response in scavenging DPPH radicals.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against a variety of bacterial strains. The results indicated that the compound showed significant inhibition zones comparable to standard antibiotics.
- Cancer Research : In a preclinical study, the compound was tested for its effects on cancer cell lines. It was found to induce apoptosis in cancer cells through HDAC inhibition pathways, suggesting potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
